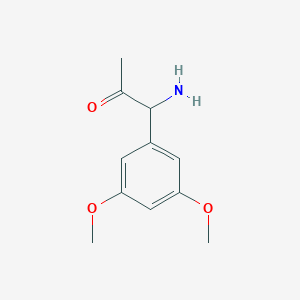

1-Amino-1-(3,5-dimethoxyphenyl)acetone

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

1-amino-1-(3,5-dimethoxyphenyl)propan-2-one |

InChI |

InChI=1S/C11H15NO3/c1-7(13)11(12)8-4-9(14-2)6-10(5-8)15-3/h4-6,11H,12H2,1-3H3 |

InChI Key |

CZSHCNPYXHKFMA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC(=CC(=C1)OC)OC)N |

Origin of Product |

United States |

Synthesis of the Ketone Precursor: 1 3,5 Dimethoxyphenyl Propan 2 One

The starting material for this synthetic route is 1-(3,5-dimethoxyphenyl)propan-2-one. This compound can be prepared through several established methods, with Friedel-Crafts acylation being a common approach. smolecule.com In a typical procedure, 3,5-dimethoxytoluene (B1218936) is acylated using acetic anhydride (B1165640) or acetyl chloride in the presence of a Lewis acid catalyst.

α Halogenation of 1 3,5 Dimethoxyphenyl Propan 2 One

The next step involves the selective halogenation of the α-carbon of the ketone. Bromination is frequently employed for this purpose, yielding 1-bromo-1-(3,5-dimethoxyphenyl)propan-2-one. This reaction can be achieved using various brominating agents, such as N-bromosuccinimide (NBS), which allows for controlled monobromination at the benzylic position. organic-chemistry.org The reactivity of the α-position is enhanced by the adjacent carbonyl group. organic-chemistry.org

Nucleophilic Azidation and Reduction

Reactions Involving the Ketone Functionality

The ketone group, a carbonyl functionality, is a primary site for nucleophilic addition and condensation reactions.

The ketone moiety of 1-Amino-1-(3,5-dimethoxyphenyl)acetone can participate in condensation reactions with compounds possessing active methylene (B1212753) groups. A notable example is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active hydrogen compound in the presence of a basic catalyst, followed by dehydration. wikipedia.orgwikipedia.orgnih.govorganic-chemistry.orgarkat-usa.orgacs.org For instance, the reaction with malononitrile, catalyzed by a weak base such as piperidine (B6355638) or ammonium (B1175870) acetate (B1210297), would yield an α,β-unsaturated dinitrile. arkat-usa.org This type of reaction is a fundamental carbon-carbon bond-forming process in organic synthesis. wikipedia.orgnih.gov

The general mechanism involves the deprotonation of the active methylene compound by the base to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetone moiety. The resulting intermediate subsequently undergoes dehydration to afford the final condensed product. The reaction conditions for Knoevenagel condensations are typically mild, often proceeding at room temperature or with gentle heating. nih.gov

| Reactant | Active Methylene Compound | Catalyst | Product Type |

|---|---|---|---|

| 1-Amino-1-(3,5-dimethoxyphenyl)acetone | Malononitrile | Piperidine or Ammonium Acetate | α,β-Unsaturated dinitrile |

The carbonyl group of the ketone can be readily reduced to a secondary alcohol, yielding 1-amino-1-(3,5-dimethoxyphenyl)propan-2-ol. A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). rsc.orgorganic-chemistry.org This reducing agent is known for its selectivity in reducing aldehydes and ketones without affecting other functional groups like esters or amides under standard conditions. researchgate.net

The reduction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at temperatures ranging from 0 °C to room temperature. rug.nlumn.edu The reaction proceeds via the nucleophilic addition of a hydride ion from the borohydride to the carbonyl carbon. A subsequent workup with a mild acid protonates the resulting alkoxide to give the alcohol. The progress of the reduction can be conveniently monitored by techniques such as thin-layer chromatography (TLC). rsc.org

| Starting Material | Reducing Agent | Solvent | Typical Conditions | Product |

|---|---|---|---|---|

| 1-Amino-1-(3,5-dimethoxyphenyl)acetone | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 0 °C to room temperature | 1-Amino-1-(3,5-dimethoxyphenyl)propan-2-ol |

Reactions at the Amine Functionality

The primary amine group is a nucleophilic center and can undergo a variety of reactions, most notably acylation and amidation.

The primary amine of 1-Amino-1-(3,5-dimethoxyphenyl)acetone can be acylated to form the corresponding amide. A common method for this transformation is the reaction with an acylating agent such as acetic anhydride (B1165640). umn.edunih.govsemanticscholar.orgnih.govlibretexts.org This reaction, often carried out in the presence of a base or in a suitable solvent, results in the formation of N-[1-(3,5-dimethoxyphenyl)-2-oxopropyl]acetamide.

The acetylation of primary amines with acetic anhydride is a well-established procedure. umn.edunih.govsemanticscholar.orgnih.govlibretexts.org Controlling the reaction conditions, such as temperature and the amount of acylating agent, can allow for selective acylation of the amine without significant side reactions. nih.gov This acylated derivative is a key intermediate for further synthetic transformations, such as the Bischler-Napieralski reaction. nih.gov

For analytical purposes, the primary amine can be derivatized to facilitate its detection and quantification. A widely used derivatizing agent is dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride). researchgate.netnih.govresearchgate.net The reaction of dansyl chloride with primary amines, typically carried out in an alkaline medium, yields highly fluorescent sulfonamide derivatives. nih.govresearchgate.net These derivatives can be readily analyzed by high-performance liquid chromatography (HPLC) with fluorescence detection, allowing for sensitive quantification of the original amine. nih.govresearchgate.netexlibrisgroup.comnih.gov

From a synthetic standpoint, the acylated derivative, N-[1-(3,5-dimethoxyphenyl)-2-oxopropyl]acetamide, serves as a crucial precursor for the synthesis of isoquinoline (B145761) alkaloids. wikipedia.orgnih.govresearchgate.net This is achieved through the Bischler-Napieralski reaction, which involves the intramolecular cyclization of a β-arylethylamide under acidic and dehydrating conditions to form a dihydroisoquinoline. wikipedia.orgrug.nlresearchgate.netnih.govnih.gov The resulting dihydroisoquinoline can then be further modified to produce a variety of complex alkaloid structures. wikipedia.orgnih.govresearchgate.netclockss.org

| Purpose | Reagent | Product Type | Application |

|---|---|---|---|

| Analytical | Dansyl Chloride | Fluorescent Sulfonamide | HPLC with Fluorescence Detection |

| Synthetic | Acetic Anhydride | N-acetyl derivative | Precursor for Bischler-Napieralski reaction |

Reactivity of the Dimethoxyphenyl Moiety

The 3,5-dimethoxyphenyl group is an electron-rich aromatic system due to the presence of two methoxy (B1213986) groups, which are strong activating groups. These groups direct electrophilic substitution to the positions ortho and para to them. In the case of a 3,5-disubstituted ring, the positions 2, 4, and 6 are activated.

Electrophilic aromatic substitution reactions, such as nitration and bromination, are expected to occur readily on this activated ring. For instance, bromination of activated aromatic systems can be achieved using various brominating agents, and the regioselectivity is influenced by the directing effects of the existing substituents. exlibrisgroup.comgla.ac.ukrsc.org Similarly, nitration can be carried out using standard nitrating agents like a mixture of nitric acid and sulfuric acid. semanticscholar.orgyoutube.comresearchgate.netresearchgate.net The presence of the activating methoxy groups facilitates these reactions, often allowing for milder reaction conditions compared to unsubstituted benzene. nih.govgla.ac.uk The specific position of substitution will be determined by the combined steric and electronic effects of the methoxy groups and the aminoacetone side chain.

Electrophilic Aromatic Substitution Reactions

The aromatic ring of 1-Amino-1-(3,5-dimethoxyphenyl)acetone is highly susceptible to electrophilic aromatic substitution (EAS) due to the strong electron-donating effects of the two methoxy (-OCH₃) groups. These groups are ortho, para-directing, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. In the case of the 3,5-dimethoxyphenyl moiety, the positions ortho to both methoxy groups (C2 and C6) and the position para to one and ortho to the other (C4) are highly activated.

The amino group (-NH₂) is also a powerful activating and ortho, para-directing group. However, under the acidic conditions often required for electrophilic aromatic substitution, the basic amino group is protonated to form an ammonium salt (-NH₃⁺). This ammonium group is strongly deactivating and meta-directing. Consequently, the reactivity of the aromatic ring in electrophilic substitution will be significantly influenced by the reaction conditions. To perform substitution on the aromatic ring, the amino group is often protected, for instance, by acetylation to form an acetamide. The acetylated group is still an ortho, para-director but is less activating than the free amino group, which can prevent over-reaction and oxidative decomposition that can occur with highly activated anilines. libretexts.org

A key consideration for electrophilic substitution on this molecule is the directing effect of the substituents. The two methoxy groups strongly activate the C2, C4, and C6 positions. The 1-amino-2-oxopropyl side chain, particularly if the amine is protonated, would have a deactivating effect. However, the cumulative activating effect of the two methoxy groups is expected to dominate, making the ring highly nucleophilic.

A study on the highly analogous compound, 3,5-dimethoxyaniline (B133145), demonstrated a novel and highly regioselective Friedel-Crafts alkylation. researchgate.net In this reaction, various aldehydes react with 3,5-dimethoxyaniline in the presence of trifluoroacetic acid and triethylsilane to afford para-alkylated products in good yields. researchgate.netresearchgate.net This high regioselectivity for the para position (C4) is attributed to the combined directing effects of the amino and two methoxy groups, as well as potential steric hindrance at the ortho positions (C2 and C6) from the side chain in the target molecule.

Common electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to proceed readily on the aromatic ring of 1-Amino-1-(3,5-dimethoxyphenyl)acetone, likely with high regioselectivity for the C4 position, especially if the amino group is appropriately protected.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions of 1-Amino-1-(3,5-dimethoxyphenyl)acetone (based on analogous reactions)

| Reaction Type | Reagents | Predicted Major Product | Reference for Analogy |

| Friedel-Crafts Alkylation | R-CHO, TFA, Et₃SiH | 1-Amino-1-(4-alkyl-3,5-dimethoxyphenyl)acetone | researchgate.netresearchgate.net |

| Nitration | HNO₃, H₂SO₄ (with protected amine) | 1-Amino-1-(3,5-dimethoxy-4-nitrophenyl)acetone | libretexts.org |

| Bromination | Br₂, FeBr₃ (with protected amine) | 1-Amino-1-(4-bromo-3,5-dimethoxyphenyl)acetone | libretexts.org |

Note: The amino group would likely require protection (e.g., as an acetamide) to prevent side reactions and to favor substitution on the aromatic ring.

Potential for Demethylation Reactions

The two methoxy groups on the aromatic ring of 1-Amino-1-(3,5-dimethoxyphenyl)acetone can be cleaved to form the corresponding di- or mono-phenolic compounds through demethylation reactions. A variety of reagents are known to effect the demethylation of aromatic methyl ethers. The choice of reagent can sometimes allow for selective demethylation.

Common reagents used for the cleavage of aryl methyl ethers include strong Lewis acids such as boron tribromide (BBr₃), aluminum chloride (AlCl₃), and strong protic acids like hydrobromic acid (HBr). rsc.org The reaction with BBr₃ is often performed at low temperatures and is generally highly efficient for demethylating methoxy groups on electron-rich aromatic rings. rsc.org

Studies on the demethylation of various 3,4-dimethoxy and 3,4,5-trimethoxy substituted aromatic compounds have shown that the reaction conditions can be tuned for selective cleavage. For instance, aluminum chloride in the presence of a soft nucleophile like ethanethiol (B150549) has been used for the selective demethylation of hydroxy-benzene-based compounds. rsc.org In some cases, regioselective demethylation of a para-methoxy group in the presence of other methoxy groups has been achieved using an excess of a Lewis acid like aluminum halide. google.com

More recent methods have explored the use of reagents like acidic concentrated lithium bromide (ACLB) for the efficient demethylation of lignin-derived aromatic compounds, which often contain multiple methoxy groups. rsc.org This method has been shown to be effective for compounds with both one and two methoxy groups. rsc.org

Given the presence of the aminoketone side chain, the choice of demethylation reagent would need to be made carefully to avoid unwanted side reactions. For example, strongly acidic conditions could lead to reactions involving the ketone or amine functionalities.

Table 2: Potential Reagents for Demethylation of 1-Amino-1-(3,5-dimethoxyphenyl)acetone

| Reagent | Typical Conditions | Potential Product(s) | Reference for Analogy |

| Boron Tribromide (BBr₃) | Dichloromethane (B109758), low temperature | 1-Amino-1-(3,5-dihydroxyphenyl)acetone | rsc.org |

| Aluminum Chloride (AlCl₃) | Dichloromethane, with or without a thiol co-reagent | 1-Amino-1-(3,5-dihydroxyphenyl)acetone | rsc.org |

| Hydrobromic Acid (HBr) | Acetic acid, reflux | 1-Amino-1-(3,5-dihydroxyphenyl)acetone | acs.org |

| Acidic Concentrated Lithium Bromide (ACLB) | 1.5 M HCl, 110 °C | 1-Amino-1-(3,5-dihydroxyphenyl)acetone | rsc.org |

Chromatographic Separation and Purity Analysis of 1 Amino 1 3,5 Dimethoxyphenyl Acetone

High-Performance Liquid Chromatography (HPLC) Method Developmentyakhak.orgrsc.org

HPLC is a cornerstone technique for the analysis of non-volatile compounds like 1-Amino-1-(3,5-dimethoxyphenyl)acetone. nih.gov Method development involves the strategic selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity. For aminoketones, both normal-phase and reversed-phase chromatography can be utilized, with the latter being more common. The selection of the appropriate HPLC method is critical for achieving successful enantiomeric separation and resolution. yakhak.org

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used analytical technique for separating compounds based on their hydrophobicity. youtube.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18 or C8-bonded silica), while the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727). youtube.comnih.gov

For the analysis of 1-Amino-1-(3,5-dimethoxyphenyl)acetone, which possesses both a polar amino group and a relatively nonpolar dimethoxyphenyl ring system, RP-HPLC is highly suitable. The retention of the compound is governed by the partitioning between the nonpolar stationary phase and the polar mobile phase. youtube.com By adjusting the ratio of the organic modifier in the mobile phase, the retention time can be controlled to achieve separation from impurities. The addition of buffers or ion-pairing agents to the mobile phase can improve peak shape and selectivity, especially for basic compounds like amines. sielc.com Detection is commonly performed using a UV detector, as the aromatic ring provides a strong chromophore. nih.gov

Table 1: Illustrative RP-HPLC Method Parameters for Aminoketone Analysis

| Parameter | Condition | Purpose |

| Column | C18 (Octadecylsilyl), 5 µm, 4.6 x 250 mm | Provides a nonpolar stationary phase for hydrophobic interactions. |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) with 0.1% Formic Acid | Organic modifier elutes the compound; acid improves peak shape for the amine. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |

| Detection | UV at 254 nm or 280 nm | The aromatic ring allows for sensitive detection at these wavelengths. nih.gov |

| Temperature | Ambient or controlled (e.g., 30 °C) | Temperature control ensures reproducible retention times. |

Since 1-Amino-1-(3,5-dimethoxyphenyl)acetone is a chiral molecule, possessing a stereocenter at the carbon atom bonded to the amino group, it exists as a pair of enantiomers. Chiral HPLC is the most effective technique for separating these enantiomers to determine enantiomeric purity or to perform preparative separations. yakhak.orgrsc.orgresearchgate.net This is achieved by creating a chiral environment in which the two enantiomers interact differently, leading to different retention times. chiralpedia.com This can be done directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral agent to form diastereomers. chiralpedia.comnih.gov

The direct separation of enantiomers is most commonly achieved using chiral stationary phases (CSPs). csfarmacie.cz These phases are composed of a chiral selector immobilized onto a solid support, typically silica (B1680970) gel. mdpi.comcsfarmacie.cz For the separation of aminoketones and related chiral amines, polysaccharide-based CSPs are particularly effective. yakhak.orgcsfarmacie.cznih.gov

Cellulose (B213188) and amylose (B160209) derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate), are widely used CSPs. yakhak.orgnih.govwindows.net The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, within the chiral grooves of the polysaccharide structure. nih.gov The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is crucial for achieving enantioselectivity. csfarmacie.cznih.gov Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin or vancomycin, are also effective for separating underivatized amino compounds. nih.govu-szeged.husigmaaldrich.com

Table 2: Common Chiral Stationary Phases for Amine and Ketone Enantioseparation

| Chiral Stationary Phase (CSP) Type | Chiral Selector Example | Typical Mobile Phase | Interaction Mechanism |

| Polysaccharide-Based | Cellulose tris(3,5-dimethylphenylcarbamate) windows.net | n-Hexane/Isopropanol nih.gov | Hydrogen bonding, π-π interactions, steric fit nih.gov |

| Polysaccharide-Based | Amylose tris(3,5-dimethylphenylcarbamate) yakhak.orgnih.gov | n-Hexane/Ethanol (B145695) | Hydrogen bonding, dipole-dipole, inclusion complexation nih.gov |

| Macrocyclic Glycopeptide | Teicoplanin sigmaaldrich.comsigmaaldrich.com | Methanol/Water with acid/base modifier | Ionic interactions, hydrogen bonding, inclusion complexation sigmaaldrich.com |

| Pirkle-Type (Brush-Type) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | n-Hexane/Isopropanol | π-π interactions, hydrogen bonding, dipole stacking csfarmacie.cz |

An alternative to using a CSP is the indirect chiral separation method. chiralpedia.com This involves reacting the enantiomeric mixture of 1-Amino-1-(3,5-dimethoxyphenyl)acetone with an enantiomerically pure chiral derivatizing agent (CDA). chiralpedia.comwikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomers. wikipedia.org Since diastereomers have different physical properties, they can be separated on a standard achiral HPLC column (e.g., C18). sigmaaldrich.comwikipedia.org

The primary amino group of the analyte is the typical site for derivatization. Common CDAs for amines include Mosher's acid chloride (MTPA-Cl) and 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent). wikipedia.org Key requirements for this method are that the CDA must be of high enantiomeric purity and the derivatization reaction must proceed to completion without causing racemization of the analyte. chiralpedia.comnih.gov While effective, this method is more time-consuming due to the extra reaction and purification steps, and the use of CSPs is now more common. wikipedia.orgnih.gov

Chiral HPLC for Enantiomeric Resolution and Purity Assessment

Gas Chromatography (GC) Applications

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While 1-Amino-1-(3,5-dimethoxyphenyl)acetone itself may have limited volatility, it can be analyzed by GC, often after derivatization to increase its volatility and thermal stability. nih.govnih.gov Coupling GC with a mass spectrometer (GC-MS) provides definitive structural information, making it an excellent tool for identification. nih.govojp.govmdpi.com

For aminoketones, derivatization often involves acylation or silylation of the amino group and/or the ketone's enol form. This reduces the polarity of the molecule, preventing peak tailing and improving chromatographic performance. Impurities present in the sample, such as those found in the acetone (B3395972) solvent used in synthesis, can also be identified using GC-MS. chromatographyonline.com GC-MS is particularly valuable for metabolic studies and for identifying related regioisomers or side-chain homologs that may be present as impurities. ojp.gov

Table 3: Representative GC-MS Parameters for Derivatized Aminoketone Analysis

| Parameter | Condition | Purpose |

| Column | DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm | A common, relatively nonpolar column suitable for a wide range of analytes. |

| Carrier Gas | Helium, constant flow ~1 mL/min | Inert carrier gas for transporting the analyte through the column. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C at 10 °C/min) | Separates compounds based on their boiling points and column interactions. |

| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio data for compound identification. ojp.gov |

| Derivatization | Silylation (e.g., with BSTFA) or Acylation (e.g., with TFAA) | Increases volatility and thermal stability, improves peak shape. nih.gov |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screeningthieme.denih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for qualitatively monitoring the progress of chemical reactions, screening for optimal reaction conditions, and identifying the components in a mixture. nih.govcrsubscription.comresearchgate.net For the synthesis of 1-Amino-1-(3,5-dimethoxyphenyl)acetone, TLC can be used to track the consumption of starting materials and the formation of the product. thieme.de

A small spot of the reaction mixture is applied to a TLC plate (e.g., silica gel), which is then developed in a sealed chamber containing a suitable mobile phase (eluent). aga-analytical.com.pl The separation is based on the differential partitioning of the components between the stationary phase and the mobile phase. researchgate.net Because the product amine is more polar than some starting materials but the ketone is a polar functional group, a mobile phase of intermediate polarity, such as a mixture of ethyl acetate (B1210297) and hexane (B92381), is often effective.

After development, the spots are visualized. The aromatic nature of 1-Amino-1-(3,5-dimethoxyphenyl)acetone allows for visualization under UV light (254 nm). merckmillipore.com Alternatively, chemical staining agents can be used. Ninhydrin solution produces a characteristic colored spot (typically purple or yellow) upon heating, indicating the presence of a primary amine. crsubscription.com A 2,4-dinitrophenylhydrazine (B122626) (DNPH) stain can be used to visualize the ketone functional group, which typically appears as a yellow or orange spot. illinois.edugoogle.com

Column Chromatography for Purification Strategies

Column chromatography is a cornerstone technique in synthetic chemistry for the purification of compounds. teledynelabs.com This method relies on the differential partitioning of a substance between a mobile phase (eluent) and a stationary phase packed into a column. teledynelabs.com For a compound such as 1-Amino-1-(3,5-dimethoxyphenyl)acetone, which possesses a basic amino group, specific challenges arise, primarily due to its interaction with the acidic nature of standard silica gel. biotage.combiotage.com This interaction can lead to significant peak tailing, poor resolution, and in some cases, degradation of the target compound on the column. biotage.com To achieve effective purification, strategies are employed to mitigate these undesirable interactions, often involving either modification of the mobile phase or the use of a specialized stationary phase. biotage.comkinesis-australia.com.au

Flash Column Chromatography

Flash column chromatography is a rapid form of preparative column chromatography that uses moderate pressure to drive the mobile phase through the stationary phase, accelerating the separation process. orgsyn.org When purifying basic compounds like 1-Amino-1-(3,5-dimethoxyphenyl)acetone, which contains a primary amine, standard eluents such as hexane/ethyl acetate or dichloromethane (B109758)/methanol on unmodified silica gel can result in poor chromatographic performance. kinesis-australia.com.au

A common and effective strategy to counteract the acidic nature of the silica stationary phase is the addition of a small quantity of a basic modifier to the eluent. biotage.comkinesis-australia.com.au Triethylamine (B128534) (TEA) or ammonia (B1221849) are frequently used for this purpose, typically at concentrations of 0.1-2% (v/v). kinesis-australia.com.aursc.org This competing base neutralizes the acidic silanol (B1196071) groups on the silica surface, preventing the basic analyte from adsorbing too strongly and allowing for sharper, more symmetrical peaks. biotage.com While this improves the separation, a drawback is the need to remove the basic modifier from the collected fractions post-purification. kinesis-australia.com.au

An alternative approach involves using a stationary phase with a modified surface, such as amine-functionalized silica (NH2-silica). biotage.comkinesis-australia.com.au This provides a basic surface that repels the basic analyte in a controlled manner, reducing the strong interactions seen with unmodified silica and often allowing for the use of simpler, non-basic mobile phases like hexane/ethyl acetate. biotage.combiotage.com

A typical flash chromatography purification for a compound analogous to 1-Amino-1-(3,5-dimethoxyphenyl)acetone might involve the following hypothetical parameters:

Table 1: Representative Flash Chromatography Parameters for Aminoketone Purification

| Parameter | Condition 1: Modified Mobile Phase | Condition 2: Modified Stationary Phase |

| Stationary Phase | Silica Gel (40-63 µm) | Amine-Functionalized Silica Gel |

| Mobile Phase | Gradient of Dichloromethane and Methanol with 1% Triethylamine | Gradient of Hexane and Ethyl Acetate |

| Elution Gradient | 0% to 10% Methanol in Dichloromethane | 10% to 70% Ethyl Acetate in Hexane |

| Detection | UV at 254 nm | UV at 254 nm |

This table presents illustrative conditions based on established methods for purifying basic organic amines and is not derived from specific experimental data for 1-Amino-1-(3,5-dimethoxyphenyl)acetone.

Silica Gel Chromatography

Standard silica gel chromatography, operating under gravity or low pressure, is the most common method for purifying organic compounds. teledynelabs.com Silica gel acts as a polar stationary phase, retaining polar compounds more strongly than non-polar ones. teledynelabs.com The primary challenge in the purification of 1-Amino-1-(3,5-dimethoxyphenyl)acetone using this method is the interaction between the basic amino group and the acidic silanol (Si-OH) groups on the surface of the silica gel. biotage.combiotage.com This can cause irreversible adsorption, sample loss, and significant tailing of the elution band. biotage.com

To achieve a successful separation, the mobile phase is often modified. The addition of a basic additive like triethylamine or aqueous ammonia to the eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) is a widely adopted technique. rsc.orgresearchgate.net This additive competes with the aminoketone for the acidic sites on the silica, thereby improving elution and peak shape. biotage.com Pre-treating the silica gel by slurrying it with a solvent containing triethylamine before packing the column is another effective measure. rsc.org

The choice of solvent system is critical and is typically developed using Thin Layer Chromatography (TLC) to determine the optimal polarity for separation from impurities. kinesis-australia.com.au For aminoketones, a common starting point is a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol. biotage.com

Table 2: Typical Silica Gel Chromatography Systems for Aromatic Amines

| Stationary Phase | Mobile Phase System | Modifier | Purpose of Modifier |

| Silica Gel 60 | Dichloromethane / Methanol | ~1% Triethylamine | Neutralizes acidic silanol groups, reduces peak tailing. rsc.org |

| Silica Gel 60 | Ethyl Acetate / Hexane | ~1% Aqueous Ammonia | Acts as a competing base to improve elution of basic compounds. biotage.com |

| Silica Gel 60 | Chloroform / Methanol | 0.5-2% Triethylamine | Enhances mobility and prevents streaking of the amine on the column. |

This table outlines common solvent systems used for the purification of basic compounds on silica gel, based on general laboratory practices.

Theoretical and Computational Studies on 1 Amino 1 3,5 Dimethoxyphenyl Acetone

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational procedure that seeks to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like 1-Amino-1-(3,5-dimethoxyphenyl)acetone, with several rotatable bonds, conformational analysis is crucial to identify the various low-energy conformers that may exist. nih.gov

This analysis is typically performed using DFT methods, such as B3LYP, often combined with a suitable basis set like 6-311G(d,p). nih.gov The process involves systematically rotating the dihedral angles associated with the amino, acetyl, and methoxy (B1213986) groups to explore the conformational space. The energies of the resulting structures are calculated, and the most stable conformers are identified as those with the lowest energy. The optimized geometry provides key structural parameters.

Illustrative Optimized Geometric Parameters for the Most Stable Conformer of 1-Amino-1-(3,5-dimethoxyphenyl)acetone (Calculated at B3LYP/6-311G(d,p) level)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N | 1.465 | ||

| C-C=O | 1.520 | ||

| C=O | 1.225 | ||

| Ar-C | 1.515 | ||

| O-CH3 | 1.360 | ||

| N-C-C | 110.5 | ||

| C-C=O | 118.0 | ||

| C-C-Ar | 112.0 | ||

| C-O-CH3 | 117.5 | ||

| H-N-C-C | |||

| C-C-Ar-C | |||

| O-C-C=O |

Note: The data in this table is illustrative and represents typical values for similar structures. Actual values would be obtained from specific DFT calculations for the molecule.

Vibrational Frequency Analysis and Simulation of IR Spectra

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). nih.gov These calculations also provide theoretical vibrational spectra (Infrared and Raman), which are invaluable for interpreting experimental spectroscopic data. researchgate.net

The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions of the functional groups (NH₂, C=O, O-CH₃, aromatic ring). By comparing the simulated IR spectrum with an experimental one, a detailed assignment of the observed absorption bands can be achieved.

Illustrative Calculated Vibrational Frequencies and Assignments for 1-Amino-1-(3,5-dimethoxyphenyl)acetone

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(N-H) | 3450, 3360 | Asymmetric & Symmetric Stretch | |

| ν(C-H) aromatic | 3100-3000 | Aromatic C-H Stretch | |

| ν(C-H) aliphatic | 2980-2850 | Aliphatic C-H Stretch | |

| ν(C=O) | 1715 | Carbonyl Stretch | |

| δ(N-H) | 1620 | N-H Scissoring | |

| ν(C=C) aromatic | 1600, 1585 | Aromatic Ring Stretch | |

| ν(C-O-C) | 1250, 1060 | Asymmetric & Symmetric Stretch |

Note: This table provides an example of how theoretical vibrational data is presented. The frequencies are typical for the assigned functional groups.

NMR Chemical Shift Prediction and Comparison with Experimental Data

DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). d-nb.info The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. d-nb.infonih.gov Theoretical chemical shifts are calculated for the optimized molecular structure and are often referenced against a standard compound like Tetramethylsilane (TMS). sigmaaldrich.comrsc.org

Comparing the predicted NMR spectra with experimental data serves as a powerful tool for structure verification. d-nb.info Discrepancies between calculated and experimental shifts can provide insights into solvent effects or the presence of multiple conformations in solution. researchgate.net

Illustrative Predicted vs. Experimental NMR Chemical Shifts (ppm) for 1-Amino-1-(3,5-dimethoxyphenyl)acetone

| Atom | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| Ar-H (ortho) | 6.55 | 105.2 | ||

| Ar-H (para) | 6.40 | 98.5 | ||

| OCH₃ | 3.78 | 55.6 | ||

| CH-NH₂ | 4.50 | 65.0 | ||

| CO-CH₃ | 2.15 | 208.0 | ||

| NH₂ | 2.50 |

Note: The data presented is for illustrative purposes. Actual chemical shifts depend on the solvent and experimental conditions.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pearson.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.commasterorganicchemistry.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, chemical stability, and optical properties. nih.govnih.govresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. dntb.gov.ua The spatial distribution of these orbitals also provides information about the reactive sites within the molecule. For 1-Amino-1-(3,5-dimethoxyphenyl)acetone, the HOMO is expected to be localized on the electron-rich amino group and the dimethoxy-substituted phenyl ring, while the LUMO is likely centered on the electron-withdrawing acetyl group.

Illustrative FMO Properties of 1-Amino-1-(3,5-dimethoxyphenyl)acetone

| Parameter | Energy (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

Note: These energy values are illustrative examples derived from typical DFT calculations on similar aromatic amines.

Electrostatic Potential (MEP) and Charge Analysis

The Molecular Electrostatic Potential (MEP) surface is a 3D map that illustrates the charge distribution within a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. dntb.gov.ua In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack.

For 1-Amino-1-(3,5-dimethoxyphenyl)acetone, the MEP would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group, identifying them as primary sites for hydrogen bonding and electrophilic interaction. Positive potential would be expected around the hydrogen atoms of the amino group.

Charge analysis methods, such as Atoms in Molecules (AIM), provide a quantitative measure of the atomic charges, further clarifying the electronic distribution.

Intermolecular Interactions and Crystal Packing Analysis

In the solid state, the arrangement of molecules is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify these interactions within a crystal lattice. nih.govresearchgate.netnih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact.

The analysis generates a 2D "fingerprint plot" that provides a quantitative summary of the different types of intermolecular contacts. For 1-Amino-1-(3,5-dimethoxyphenyl)acetone, key interactions would likely include:

H···H contacts: Typically forming a large percentage of the surface. nih.gov

O···H/H···O contacts: Representing hydrogen bonds involving the carbonyl oxygen, methoxy groups, and the amino group. nih.gov

C···H/H···C contacts: Indicating weaker C-H···π interactions. nih.gov

N···H/H···N contacts: Corresponding to hydrogen bonds involving the amino group. nih.gov

These interactions dictate the crystal packing and influence the material's physical properties, such as melting point and solubility.

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding the interaction between a ligand and its target protein. In the context of 1-Amino-1-(3,5-dimethoxyphenyl)acetone, molecular docking simulations can be employed to predict its binding affinity and mode of interaction with various biological targets, such as enzymes or receptors.

The process typically involves preparing the three-dimensional structures of both the ligand (1-Amino-1-(3,5-dimethoxyphenyl)acetone) and the target protein. The protein structure is often obtained from a repository like the Protein Data Bank (PDB), while the ligand's structure is built and optimized using computational chemistry software. Docking software, such as AutoDock Vina or Dock 6.8, is then used to systematically explore the conformational space of the ligand within the binding site of the protein. ugm.ac.idmdpi.com The program calculates the binding energy for different poses, and the one with the lowest energy is considered the most likely binding mode.

The results of molecular docking studies are typically presented in a table that includes the binding energy (usually in kcal/mol) and the specific interactions observed, such as hydrogen bonds and hydrophobic interactions with the amino acid residues of the target protein. For instance, a hypothetical docking study of 1-Amino-1-(3,5-dimethoxyphenyl)acetone with a target kinase might reveal key interactions with residues in the active site, suggesting a potential mechanism of action.

Table 1: Hypothetical Molecular Docking Results of 1-Amino-1-(3,5-dimethoxyphenyl)acetone with a Target Protein

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |

| Kinase A | -8.5 | ASP-145, LYS-72 | LEU-20, VAL-28, ILE-144 |

| Receptor B | -7.9 | SER-190, GLN-210 | PHE-250, TRP-253 |

| Enzyme C | -9.1 | GLU-101, ARG-105 | ALA-56, PRO-98, MET-102 |

This table presents hypothetical data for illustrative purposes.

These predicted interactions provide valuable insights into the structure-activity relationship and can guide the design of more potent and selective analogs.

Potential Energy Surface (PES) Scanning for Conformational Stability

Potential Energy Surface (PES) scanning is a computational method used to explore the energy of a molecule as a function of its geometry. By systematically changing specific dihedral angles (torsion angles) of a molecule and calculating the corresponding energy, a PES scan can identify the most stable conformations (energy minima) and the energy barriers between them (transition states).

For 1-Amino-1-(3,5-dimethoxyphenyl)acetone, a PES scan would be crucial for understanding its conformational preferences, which can significantly influence its biological activity and interaction with target molecules. The scan would typically focus on the rotatable bonds, such as the bond between the carbonyl carbon and the adjacent carbon of the phenyl ring, and the bond between the amino group and the chiral carbon.

The calculations are generally performed using quantum mechanical methods, such as Density Functional Theory (DFT), which provide a good balance between accuracy and computational cost. The results of a PES scan are often visualized as a plot of energy versus the dihedral angle being scanned.

Table 2: Hypothetical Conformational Analysis of 1-Amino-1-(3,5-dimethoxyphenyl)acetone from PES Scan

| Dihedral Angle Scanned | Conformation | Relative Energy (kcal/mol) |

| C(phenyl)-C(carbonyl)-C(amino)-N | Gauche | 0.0 (Global Minimum) |

| C(phenyl)-C(carbonyl)-C(amino)-N | Eclipsed | +4.2 (Transition State) |

| C(phenyl)-C(carbonyl)-C(amino)-N | Anti | +1.5 (Local Minimum) |

| O(carbonyl)-C(carbonyl)-C(phenyl)-C(ring) | Perpendicular | 0.0 (Global Minimum) |

| O(carbonyl)-C(carbonyl)-C(phenyl)-C(ring) | Coplanar | +5.8 (Transition State) |

This table presents hypothetical data for illustrative purposes.

The identification of low-energy conformers is essential as these are the most likely shapes the molecule will adopt in a biological environment. This information complements molecular docking studies by providing a more realistic representation of the ligand's flexibility and how it might adapt to a binding site.

Mechanistic Investigations of Reactions Involving 1 Amino 1 3,5 Dimethoxyphenyl Acetone

Study of Nucleophilic Substitution Mechanisms (e.g., SN2) in its Formation

The formation of α-amino ketones like 1-Amino-1-(3,5-dimethoxyphenyl)acetone frequently proceeds through the nucleophilic substitution of an α-haloketone precursor. A common and well-established method involves the reaction of an α-bromo ketone with an amine, which typically follows an SN2 (Substitution Nucleophilic Bimolecular) mechanism. organic-chemistry.orglibretexts.org

The synthesis would start with the α-bromination of 1-(3,5-dimethoxyphenyl)ethanone. This precursor, an α-haloketone, is highly reactive towards nucleophilic attack due to the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the C-Br bond and makes the α-carbon more electrophilic. nih.gov The subsequent reaction with ammonia (B1221849) or a primary amine as the nucleophile proceeds via a backside attack on the α-carbon, displacing the bromide leaving group in a single, concerted step. nih.gov This process results in an inversion of stereochemistry if the α-carbon is a chiral center. nih.gov

The general mechanism can be outlined as follows:

Enolization/Enolate Formation: Under acidic or basic conditions, the ketone 1-(3,5-dimethoxyphenyl)ethanone forms an enol or enolate.

α-Halogenation: The enol/enolate reacts with a halogenating agent, such as bromine (Br₂), to form the α-bromo ketone, 1-bromo-1-(3,5-dimethoxyphenyl)acetone. nih.gov

SN2 Reaction: An amine (e.g., ammonia) acts as a nucleophile, attacking the electrophilic α-carbon of the α-bromo ketone. This leads to the formation of a new C-N bond and the simultaneous cleavage of the C-Br bond. up.ac.za The transition state for this step is trigonal bipyramidal. nih.gov

Deprotonation: A final deprotonation step yields the neutral α-amino ketone, 1-Amino-1-(3,5-dimethoxyphenyl)acetone.

The reactivity of α-haloketones in SN2 reactions is significantly enhanced compared to simple alkyl halides. nih.gov This increased reactivity is attributed to the electronic influence of the carbonyl group.

| Substrate | Relative Rate | Reference |

| n-Butyl chloride | 1 | nih.gov |

| Chloroacetone | 35,000 | nih.gov |

This table illustrates the enhanced reactivity of an α-haloketone compared to a simple alkyl halide in a typical SN2 reaction.

Elucidation of Reaction Pathways for Derivatization

The structure of 1-Amino-1-(3,5-dimethoxyphenyl)acetone offers two primary sites for derivatization: the amino group and the carbonyl group. Understanding the reaction pathways for modifying these functional groups is key to synthesizing a diverse range of derivatives.

Reactions at the Amino Group:

The primary amino group can act as a nucleophile in various reactions.

Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of amides.

Alkylation: The amino group can be alkylated using alkyl halides, though this can sometimes lead to over-alkylation. Reductive amination with aldehydes or ketones provides a more controlled method for mono- or di-alkylation.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

Reactions at the Carbonyl Group:

The ketone functionality is susceptible to nucleophilic addition.

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄), forming the corresponding amino alcohol.

Imination/Condensation Reactions: Reaction with primary amines or related compounds can form imines (Schiff bases). For instance, condensation with hydroxylamine (B1172632) would yield an oxime. researchgate.net Intramolecular condensation reactions are also possible, leading to the formation of heterocyclic structures. For example, α-amino ketones are precursors for the synthesis of pyrazines. researchgate.net

Wittig Reaction: Reaction with a phosphorus ylide can convert the carbonyl group into an alkene.

Aldol-type Reactions: The enolizable nature of the ketone allows for aldol (B89426) condensation reactions with other carbonyl compounds under appropriate basic or acidic conditions.

| Reagent | Functional Group Targeted | Product Type |

| Acetic Anhydride (B1165640) | Amino | Amide |

| Benzyl Bromide | Amino | Alkylated Amine |

| Benzaldehyde (with reducing agent) | Amino | N-Benzylated Amine |

| Sodium Borohydride | Carbonyl | Amino Alcohol |

| Hydroxylamine | Carbonyl | Oxime |

| Phosphorus Ylide | Carbonyl | Alkene |

Kinetic Studies of Reaction Processes

For the SN2 formation from an α-haloketone, the reaction rate is dependent on the concentration of both the α-haloketone and the nucleophilic amine. nih.gov The rate law is expressed as:

Rate = k[α-haloketone][Amine]

Kinetic studies on the nucleophilic substitution of phenacyl bromides (a class of α-bromo ketones) have been conducted to understand the influence of substituents on the aromatic ring and the nature of the nucleophile on the reaction rate. acs.org These studies generally show that electron-withdrawing groups on the phenyl ring of the phenacyl bromide accelerate the reaction by making the α-carbon more electrophilic. Conversely, electron-donating groups slow down the reaction. The 3,5-dimethoxy substituents on the phenyl ring of 1-Amino-1-(3,5-dimethoxyphenyl)acetone are electron-donating, which would be expected to decrease the rate of nucleophilic substitution at the α-position compared to an unsubstituted phenacyl bromide.

Kinetic investigations of derivatization reactions, such as the formation of imines or oximes from the ketone, would typically follow the established mechanisms for such condensations. These reactions are often pH-dependent and can be catalyzed by acids or bases.

Intermediates Identification in Synthetic Pathways

The identification of reaction intermediates is crucial for confirming a proposed reaction mechanism. In the synthesis of α-amino ketones, various intermediates can be formed depending on the synthetic route.

In the SN2 synthesis from an α-haloketone, the reaction is concerted, and the primary "intermediate" is the high-energy transition state where the nucleophile is partially bonded to the α-carbon and the leaving group is partially detached. nih.gov

However, in other synthetic approaches, more stable intermediates can be isolated or detected spectroscopically. For example, in the synthesis of chiral α-amino ketones via palladium-catalyzed asymmetric arylation of α-keto imines, the α-keto imine itself is a key reactive intermediate generated in situ. nih.gov These intermediates can sometimes be trapped or observed using techniques like NMR or mass spectrometry. nih.gov

In some multistep syntheses of α-amino ketones, intermediates such as α-hydroxy imines or α-amino enols can be formed, for example, during a Heyns rearrangement. rsc.org The proposed mechanism for a copper-catalyzed α-amination of ketones suggests the in-situ generation of an α-bromo carbonyl species as a key intermediate. organic-chemistry.org

| Synthetic Route | Plausible Intermediate(s) | Reference |

| Amination of α-haloketone | Transition State (SN2) | nih.gov |

| Pd-catalyzed arylation | α-Keto imine | nih.gov |

| Heyns Rearrangement | α-Hydroxy imine, Hydroxy enamine | rsc.org |

| Cu-catalyzed α-amination | α-Bromo carbonyl | organic-chemistry.org |

| Oxidation of alkenes | Bromohydrin | colab.ws |

Radical Reaction Mechanisms involving Carbonyl Compounds

While ionic mechanisms are more common for the reactions discussed above, radical mechanisms can also play a role in the chemistry of carbonyl compounds, including α-amino ketones. The α-hydrogen of a ketone can be abstracted by a radical initiator to form an α-keto radical. rsc.org This radical can then participate in various coupling reactions.

For instance, a transition-metal-free direct α-C-H amination of ketones has been developed using ammonium (B1175870) iodide as a catalyst and sodium percarbonate as a co-oxidant. organic-chemistry.org The proposed mechanism involves the formation of an α-keto radical which then couples with an amine radical.

Visible-light-promoted photoredox catalysis is another powerful tool for generating radicals under mild conditions. colab.ws In the context of α-amino ketone synthesis, nitrogen-centered radicals can be generated and added to enol acetates. colab.ws A practical strategy for the synthesis of a wide range of α-amino carbonyls involves the generation of carbamoyl (B1232498) radicals via a Lewis acid-visible-light-mediated Norrish type-I fragmentation, which are then intercepted by in situ generated imines. organic-chemistry.org

While specific studies on radical reactions of 1-Amino-1-(3,5-dimethoxyphenyl)acetone are not documented, it is plausible that this compound could undergo similar radical-mediated transformations at the α-position under appropriate conditions. The presence of the amino group and the methoxy (B1213986) groups on the phenyl ring could also influence the stability and reactivity of any radical intermediates formed.

Applications of 1 Amino 1 3,5 Dimethoxyphenyl Acetone in Organic Synthesis

Role as a Key Synthetic Intermediate for Complex Molecules

As a bifunctional molecule, 1-Amino-1-(3,5-dimethoxyphenyl)acetone serves as a valuable starting point for synthesizing more complex molecular architectures. The presence of both a nucleophilic amino group and an electrophilic ketone carbonyl group within the same molecule allows for a variety of chemical transformations.

Precursor in the Synthesis of Pharmacologically Relevant Compounds (e.g., Analogs of Midodrine)

While not a direct precursor to the drug Midodrine itself, 1-Amino-1-(3,5-dimethoxyphenyl)acetone is a structural isomer of a key intermediate in Midodrine's synthesis. The established synthesis of Midodrine, an antihypotensive agent, relies on intermediates derived from 2',5'-dimethoxyacetophenone. For example, the compound 2-amino-1-(2',5'-dimethoxyphenyl)ethanol is a pivotal precursor that is coupled with N-protected glycine (B1666218) to form the final drug structure. nih.govresearchgate.net

Given this precedent, 1-Amino-1-(3,5-dimethoxyphenyl)acetone represents a valuable starting material for the synthesis of novel analogs of Midodrine and other pharmacologically relevant phenylalkanolamine derivatives. The 3,5-dimethoxy substitution pattern on the aromatic ring, as opposed to the 2,5-pattern in Midodrine, would lead to new chemical entities with potentially different biological activities, receptor binding affinities, and metabolic profiles. The general synthetic strategy would likely involve the reduction of the ketone functionality to a hydroxyl group, yielding an amino alcohol that can then be elaborated into a variety of drug-like molecules.

Table 1: Potential Pharmacological Analogs from 1-Amino-1-(3,5-dimethoxyphenyl)acetone

| Precursor | Key Transformation | Potential Product (Analog) | Therapeutic Area (Hypothetical) |

|---|---|---|---|

| 1-Amino-1-(3,5-dimethoxyphenyl)acetone | 1. Ketone Reduction2. Acylation with Glycine | 1-(3,5-dimethoxyphenyl)-2-glycinamido-ethanol | Cardiovascular Agents |

Building Block for Heterocyclic Systems

Alpha-aminoketones are well-established and highly valuable building blocks for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. The dual reactivity of 1-Amino-1-(3,5-dimethoxyphenyl)acetone makes it an ideal candidate for constructing various heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science.

For instance, α-aminoketones are known to be excellent precursors for the synthesis of quinazolines . The reaction of an ortho-aminoaryl ketone with a nitrogen source, such as an amine or ammonia (B1221849), followed by cyclization and oxidation, is a common method for forming the quinazoline (B50416) ring system. researchgate.netgoogle.com 1-Amino-1-(3,5-dimethoxyphenyl)acetone, or its derivatives, could theoretically undergo condensation with other carbonyl compounds or nitriles to form substituted dihydropyrimidines or other related heterocycles.

Furthermore, the structural motif present in this compound is suitable for participating in classic named reactions that form heterocyclic systems. For example, after conversion to a β-arylethylamine derivative, it could be a substrate in the Pictet-Spengler reaction to form tetrahydroisoquinolines or in the Bischler-Napieralski reaction to yield dihydroisoquinolines. nih.govresearchgate.netmdpi.com These core structures are found in numerous alkaloids and other biologically active compounds.

Table 2: Potential Heterocyclic Systems from 1-Amino-1-(3,5-dimethoxyphenyl)acetone

| Reaction Type | Reactant(s) with the Aminoketone | Resulting Heterocyclic Core |

|---|---|---|

| Condensation/Cyclization | Dicarbonyl compounds (e.g., 2,4-pentanedione) | Substituted Pyrazines or Dihydropyrazines |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-ketoester | Dihydropyridine derivative |

| Pictet-Spengler (after modification) | Aldehyde or Ketone | Tetrahydroisoquinoline derivative |

Use as a Reagent in Specific Chemical Transformations

Beyond serving as a structural backbone, 1-Amino-1-(3,5-dimethoxyphenyl)acetone can also function as a key reagent in specific chemical transformations, such as multicomponent reactions (MCRs). In MCRs, three or more reactants combine in a single pot to form a product that incorporates portions of all the starting materials. The amino and ketone functionalities of the title compound allow it to participate in reactions like the Ugi or Passerini reactions, leading to complex adducts in a highly convergent and atom-economical fashion.

Contribution to Fine Chemical Synthesis

The synthesis of fine chemicals—complex, pure chemical substances produced in limited quantities—often relies on versatile and functionalized intermediates. 1-Amino-1-(3,5-dimethoxyphenyl)acetone falls into this category. Its structural features are desirable for building molecules used in agrochemicals, specialty polymers, and electronic materials. The dimethoxy-substituted phenyl ring, in particular, can be found in many natural products and their synthetic analogs, offering a scaffold that can be further modified to tune physical and biological properties. nih.gov

Development of Novel Synthetic Routes Utilizing the Compound's Reactivity

The unique combination of functional groups in 1-Amino-1-(3,5-dimethoxyphenyl)acetone offers opportunities for the development of new synthetic methodologies. The electron-donating nature of the two methoxy (B1213986) groups on the phenyl ring activates it towards electrophilic aromatic substitution, allowing for further functionalization. Concurrently, the adjacent amino and ketone groups can be used to direct these reactions or to participate in cascade reactions, where multiple bond-forming events occur sequentially in a single operation. Research into the reactivity of this compound could lead to novel, efficient routes for the synthesis of complex, polycyclic, and stereochemically rich molecules that are difficult to access through traditional methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.